1-(2-Propoxyphenyl)-1-ethanamine hydrochloride

Lipophilicity ADME CNS Penetration

This racemic phenethylamine HCl (CAS 1135292-86-2) delivers LogP 2.38—0.50 units higher than ethoxy analogs—enhancing passive membrane diffusion for CNS lead optimization. Ortho-propoxy substitution and 4 rotatable bonds increase conformational flexibility for binding entropy studies. Supplied as water-soluble HCl salt, eliminating DMSO assay interference. ≥98% purity reduces impurity load ~60% vs. 95% material, improving dose-response reproducibility. Ideal for BBB-penetrant library synthesis and BuChE selectivity profiling.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 1135292-86-2
Cat. No. B1292811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Propoxyphenyl)-1-ethanamine hydrochloride
CAS1135292-86-2
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C(C)N.Cl
InChIInChI=1S/C11H17NO.ClH/c1-3-8-13-11-7-5-4-6-10(11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
InChIKeyJMVOQDPFYGVVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride (CAS 1135292-86-2): A Racemic Phenethylamine Building Block for CNS-Focused Drug Discovery


1-(2-Propoxyphenyl)-1-ethanamine hydrochloride (CAS 1135292-86-2) is a racemic phenethylamine derivative supplied as a hydrochloride salt . The compound is characterized by a propoxy substituent at the ortho position of the phenyl ring and a methyl group on the alpha carbon of the ethanamine chain . This structural arrangement confers a calculated LogP of 2.38 and four rotatable bonds . The compound is commercially available as a white crystalline solid that is soluble in water , with reported purity grades ranging from 95% to ≥98% across multiple vendors .

Why 1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride Cannot Be Replaced by Generic Phenethylamine Analogs


Substituting 1-(2-propoxyphenyl)-1-ethanamine hydrochloride with closely related ortho-substituted phenethylamines—such as 1-(2-ethoxyphenyl)ethanamine, 3-(2-propoxyphenyl)propan-1-amine, or the free base 1-(2-propoxyphenyl)ethanamine—introduces quantifiable changes in lipophilicity, conformational flexibility, and aqueous handling characteristics [1]. These differences directly impact membrane permeability, entropy of binding, and formulation reproducibility . The following evidence table quantifies these distinctions to inform reproducible research and procurement decisions.

Quantitative Evidence Guide for 1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride (CAS 1135292-86-2) Differentiation


LogP: Enhanced Lipophilicity Relative to Ethoxy Analog

1-(2-Propoxyphenyl)-1-ethanamine hydrochloride exhibits a calculated LogP of 2.38 , which is 0.50 log units higher than the ethoxy analog 1-(2-ethoxyphenyl)ethanamine (LogP 1.88) . The three-carbon propoxy chain also yields slightly lower LogP than the homologous three-carbon linker analog 3-(2-propoxyphenyl)propan-1-amine (LogP 2.55) [1].

Lipophilicity ADME CNS Penetration

Rotatable Bonds: Increased Conformational Flexibility Over Ethoxy Analog

The target compound possesses 4 rotatable bonds , one more than the ethoxy analog 1-(2-ethoxyphenyl)ethanamine which has 3 rotatable bonds . This additional degree of freedom arises from the extended propoxy chain.

Conformational entropy SAR Molecular flexibility

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling

1-(2-Propoxyphenyl)-1-ethanamine hydrochloride is a water-soluble white crystalline powder . In contrast, the corresponding free base (1-(2-propoxyphenyl)ethanamine; CAS 953904-81-9) has a calculated LogP of 2.38 but lacks the protonated amine required for comparable aqueous solubility .

Salt selection Aqueous solubility Formulation

Purity Grading: Availability of ≥98% Grade Enables Higher-Confidence Studies

While 95% purity is the typical commercial standard for this compound , multiple vendors offer 1-(2-propoxyphenyl)-1-ethanamine hydrochloride at ≥98% purity . The 3% absolute purity difference translates to a 60% reduction in total impurity load.

Purity Quality control Assay reproducibility

Class-Level Inference: Ortho-Propoxyphenyl Substitution Directs BuChE Selectivity

The compound is described as an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease research . SAR studies on structurally related o- and p-propoxyphenyl-substituted benzimidazoles demonstrate that ortho-substituted propoxyphenyl derivatives exhibit preferential inhibition of butyrylcholinesterase (BuChE) over AChE, whereas para-substituted analogs favor AChE [1].

Cholinesterase Alzheimer's Selectivity

Best-Fit Research and Industrial Application Scenarios for 1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride (CAS 1135292-86-2)


CNS Drug Discovery: Optimizing CNS Penetration with Enhanced Lipophilicity

Researchers designing blood-brain barrier (BBB)-penetrant phenethylamine leads can utilize 1-(2-propoxyphenyl)-1-ethanamine hydrochloride as a scaffold with a LogP of 2.38, representing a 0.50 log unit increase in lipophilicity over the ethoxy analog . This enhanced lipophilicity theoretically improves passive diffusion across lipid membranes, making it a suitable candidate for early-stage CNS-targeted library synthesis.

Cholinesterase Inhibitor Development: Exploiting Ortho-Substitution Selectivity

Based on SAR inferences from related o-propoxyphenyl benzimidazole series, this compound may exhibit preferential inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) due to its ortho-substitution pattern [1]. Researchers developing dual cholinesterase inhibitors or seeking to minimize peripheral AChE-related side effects can explore this scaffold for Alzheimer's disease or other cholinergic dysfunction models.

In Vitro Assay Standardization: Leveraging High-Purity Salt Form

The hydrochloride salt form ensures aqueous solubility without the need for DMSO or other organic co-solvents that can confound cellular assays . Procurement of ≥98% purity grade reduces total impurity load by approximately 60% relative to standard 95% material , thereby minimizing off-target effects and improving inter-assay reproducibility in dose-response and selectivity panels.

Conformational Entropy Studies: Impact of Extended Alkoxy Chain

With 4 rotatable bonds—one more than the ethoxy analog—this compound offers increased conformational flexibility that may influence binding entropy and ligand-receptor kinetics . It is well-suited for molecular dynamics simulations and free energy perturbation studies aiming to quantify the entropic cost of alkoxy chain elongation in ligand binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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